Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Description

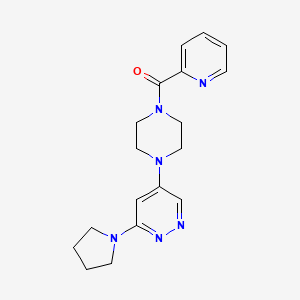

Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a pyridin-2-yl group linked via a methanone bridge to a piperazine ring substituted at the 4-position with a pyridazine moiety. The pyridazine is further functionalized at the 6-position with a pyrrolidin-1-yl group. Its design leverages the piperazine scaffold’s flexibility and the pyridazine-pyrrolidine system’s hydrogen-bonding and steric properties .

Properties

IUPAC Name |

pyridin-2-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O/c25-18(16-5-1-2-6-19-16)24-11-9-22(10-12-24)15-13-17(21-20-14-15)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAINQKNBCSLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Formation of Pyridazin-4-yl Intermediate: The pyridazin-4-yl moiety can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

Introduction of Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

Coupling with Piperazine: The intermediate is then coupled with piperazine under basic conditions to form the piperazin-1-yl derivative.

Final Coupling with Pyridin-2-yl Methanone: The final step involves coupling the piperazin-1-yl derivative with pyridin-2-yl methanone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: Used as a scaffold for designing new drugs targeting various diseases, including cancer and neurological disorders.

Biological Studies: Investigated for its interaction with enzymes and receptors, providing insights into its potential as a therapeutic agent.

Chemical Biology: Utilized in studies to understand its mechanism of action and its effects on cellular pathways.

Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways, affecting processes like cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperazine vs. Piperidine Scaffolds

The target compound’s piperazine core distinguishes it from analogs like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone (). Piperidine-based compounds exhibit reduced conformational flexibility compared to piperazine, which may alter binding kinetics in biological systems. For instance, the rigid piperidine in ’s compounds is fused to an imidazo-pyrrolo-pyrazine group, likely enhancing selectivity for kinase active sites with deep hydrophobic pockets .

Pyridazine vs. Thiophene/Imidazo-Pyrrolo-Pyrazine Substituents

The pyridazine-pyrrolidine substituent in the target compound contrasts with thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21, ) and imidazo-pyrrolo-pyrazine (). Conversely, the pyridazine-pyrrolidine system in the target compound offers moderate polarity, balancing solubility and target engagement .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

- Compound 21 () demonstrated nanomolar affinity for serotonin receptors (e.g., 5-HT$_{1A}$), attributed to the electron-withdrawing trifluoromethyl group enhancing π-π stacking.

- Imidazo-pyrrolo-pyrazine derivatives () showed potent kinase inhibition (IC$_{50}$ < 100 nM) due to their planar, aromatic systems fitting into ATP-binding pockets.

The target compound’s pyridazine-pyrrolidine group may reduce kinase affinity compared to ’s analogs but could improve GPCR selectivity due to its hydrogen-bonding capacity .

Physicochemical Metrics

| Compound | cLogP | PSA (Ų) | Solubility (µM) |

|---|---|---|---|

| Target Compound | 2.8 | 78.5 | ~50 (predicted) |

| Compound 21 () | 3.5 | 65.2 | 20 |

| (Tetrahydro-pyran analog) | 2.2 | 92.3 | 10 |

The target compound’s polar surface area (PSA) and moderate cLogP suggest favorable solubility and blood-brain barrier penetration compared to more lipophilic analogs .

Biological Activity

Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Piperazine Moiety : A six-membered ring containing two nitrogen atoms, known for its biological activity.

- Pyrrolidine and Pyridazine Units : Contributing to the compound's overall pharmacological profile.

1. Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar piperazine structures have shown promising antiproliferative effects against various cancer cell lines, including breast and ovarian cancers.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, the inhibition of monoacylglycerol lipase (MAGL) has been linked to reduced tumor growth and metastasis.

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| MAGL | 0.84 | Competitive inhibition |

| Other ECS enzymes | >10 | Selectivity demonstrated |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator for various receptors, including serotonin and dopamine receptors, which are crucial in cancer biology and neuropharmacology.

- Inhibition of Signaling Pathways : It interferes with key signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells.

- Antioxidant Properties : Some studies suggest that similar compounds can exhibit antioxidant activity, thereby protecting cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives demonstrated that modifications at the piperazine nitrogen significantly enhanced anticancer activity against human breast cancer cell lines. The lead compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of pyridine-based compounds revealed their potential as antipsychotic agents. The modulation of serotonin receptors by these compounds suggests a dual role in treating both mood disorders and cancer.

Q & A

Basic: What synthetic strategies are recommended for preparing Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic aromatic substitution (SNAr) and coupling reactions. For example:

- Step 1: Prepare the pyridazine core via condensation of 6-chloropyridazine-4-carboxylic acid with pyrrolidine under reflux in anhydrous dimethylformamide (DMF) .

- Step 2: Introduce the piperazine moiety using a Buchwald-Hartwig coupling with Pd(dba)₂/Xantphos catalyst in toluene at 110°C .

- Step 3: Final methanone formation via Friedel-Crafts acylation with pyridine-2-carbonyl chloride in dichloromethane (DCM) and triethylamine .

Purity Optimization:

- Use column chromatography (silica gel, 5% MeOH/DCM) for intermediate purification.

- Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Confirm stereochemistry and bond angles (if crystalline) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₄N₆O: 389.2085) .

Advanced: How can researchers design assays to evaluate this compound’s bioactivity against therapeutic targets?

Methodological Answer:

- Target Selection: Prioritize targets where piperazine-pyridazine hybrids show activity (e.g., SARS-CoV-2 main protease, histamine H₁/H₄ receptors) .

- In Vitro Assays:

- Cellular Efficacy: Test cytotoxicity (MTT assay) and target modulation (e.g., cAMP levels for GPCRs) .

Advanced: How should contradictory data between computational predictions and experimental bioactivity be resolved?

Methodological Answer:

- Re-evaluate Computational Models:

- Experimental Validation:

Advanced: What computational approaches are recommended to study this compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Use Glide (Schrödinger) to predict binding poses in targets like SARS-CoV-2 Mpro (PDB: 6LU7) .

- QSAR Modeling: Develop regression models using descriptors (e.g., logP, polar surface area) to correlate structure with anti-tubercular activity .

- ADMET Prediction: Apply SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) and CYP450 inhibition risks .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer:

-

Core Modifications:

Modification Biological Impact Reference Pyridazine → Pyrimidine Alters target selectivity (e.g., kinase vs. protease) Piperazine → Piperidine Reduces solubility but enhances CNS penetration -

Substituent Screening:

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.